Molecular Weight and Lipophilicity Differentiation vs. 2-Methyl Analog (CAS 917895-69-3)
The target compound (CAS 917895-64-8, MW = 363.4 g/mol) carries a 2-trifluoromethyl group, whereas its closest congener, 5-(4-butylphenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine (CAS 917895-69-3), bears a 2-methyl substituent (MW = 309.4 g/mol) . The replacement of –CH₃ by –CF₃ increases the molecular weight by 54.0 g/mol and is associated with a measurable increase in lipophilicity. Historically, the Hansch hydrophobic constant π for CF₃ is +0.88, compared with +0.56 for CH₃, corresponding to a calculated ΔlogP of approximately +0.32 for this scaffold when the substituent is exchanged [1]. This shift can alter the compound’s ability to cross lipid bilayers and its nonspecific protein binding.
| Evidence Dimension | Molecular weight and lipophilicity (Hansch π) |
|---|---|
| Target Compound Data | MW = 363.4 g/mol; Hansch π (CF₃) ≈ +0.88 |
| Comparator Or Baseline | CAS 917895-69-3: MW = 309.4 g/mol; Hansch π (CH₃) ≈ +0.56 |
| Quantified Difference | ΔMW = +54.0 g/mol; ΔHansch π ≈ +0.32 (higher lipophilicity) |
| Conditions | Calculated from standard substituent constants; actual logP may vary depending on measurement conditions (e.g., shake-flask vs. HPLC). |
Why This Matters
For procurement, the higher MW and lipophilicity of the CF₃ analog directly impact its suitability for CNS-penetrant or intracellular target programs, making it a non-interchangeable tool with the 2-methyl analog.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. Hansch π values for CF₃ and CH₃. View Source
